molecular formula C14H9ClN2 B8488995 2-(4-Chlorophenyl)-3-(3-pyridyl)acrylonitrile

2-(4-Chlorophenyl)-3-(3-pyridyl)acrylonitrile

Cat. No. B8488995
M. Wt: 240.69 g/mol
InChI Key: DCVHVFBESVJSBX-UHFFFAOYSA-N
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Patent
US04600712

Procedure details

A solution of 4-chlorobenzyl cyanide (7.58 g) and pyridine-3-aldehyde (5.35 g) in absolute ethanol (50 ml) was warmed to 50° C.; 3.5 ml of a solution of sodium (2.74 g) in absolute ethanol (32 ml) was added and the mixture was left without further heating. After 1 hour, the solid product was filtered off, washed with ethanol, and then diethylether, and dried. Recrystallization of this material from ethanol (150 ml) with charcoal treatment gave 4 in 48% yield as pale yellow needles; m.p. 141°-143° C.
Quantity
7.58 g
Type
reactant
Reaction Step One
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
2.74 g
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][C:7]#[N:8])=[CH:4][CH:3]=1.[N:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH:17]=O)[CH:12]=1.[Na]>C(O)C>[C:7]([C:6]([C:5]1[CH:9]=[CH:10][C:2]([Cl:1])=[CH:3][CH:4]=1)=[CH:17][C:13]1[CH:12]=[N:11][CH:16]=[CH:15][CH:14]=1)#[N:8] |^1:18|

Inputs

Step One
Name
Quantity
7.58 g
Type
reactant
Smiles
ClC1=CC=C(CC#N)C=C1
Name
Quantity
5.35 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
solution
Quantity
3.5 mL
Type
reactant
Smiles
Name
Quantity
2.74 g
Type
reactant
Smiles
[Na]
Name
Quantity
32 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture was left without further heating
FILTRATION
Type
FILTRATION
Details
the solid product was filtered off
WASH
Type
WASH
Details
washed with ethanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
diethylether, and dried
CUSTOM
Type
CUSTOM
Details
Recrystallization of this material from ethanol (150 ml) with charcoal treatment
CUSTOM
Type
CUSTOM
Details
gave 4 in 48% yield as pale yellow needles

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(#N)C(=CC=1C=NC=CC1)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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